N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide
Description
N-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide (IUPAC name), also known as Asimadoline (EMD 61,753), is a synthetic organic compound classified as a selective κ-opioid receptor agonist . Its molecular formula is C27H30N2O2 (average mass: 414.549 g/mol), featuring two defined stereocenters in the (S,S)-configuration . The compound’s structure includes:
- A diphenylacetamide backbone.
- A 3-hydroxypyrrolidinyl group attached to a phenylethyl chain.
- An N-methyl substitution.
Asimadoline’s pharmacological profile is characterized by high selectivity for κ-opioid receptors, making it a candidate for pain management and gastrointestinal disorders .
Properties
IUPAC Name |
N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24-26,30H,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLHNYVMZCADTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870009 | |
| Record name | N-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution-Based Synthesis
Enantiomer Separation from Racemic Mixtures
Early approaches relied on resolving racemic intermediates using chiral auxiliaries or chromatography:
- Intermediate Preparation : Racemic N-methyl-N-[1-phenyl-2-(3-hydroxypyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide is synthesized via condensation of diphenylacetyl chloride with racemic 1-phenyl-2-(3-hydroxypyrrolidin-1-yl)ethylamine.
- Resolution : Diastereomeric salts are formed using chiral acids (e.g., tartaric acid), followed by fractional crystallization. The (S,S)-enantiomer is isolated with >99% enantiomeric excess (ee).
Table 1: Key Parameters for Chiral Resolution
| Step | Reagents/Conditions | Yield (%) | Purity (ee, %) |
|---|---|---|---|
| Amide formation | Diphenylacetyl chloride, DCM, 0–5°C | 85 | Racemic |
| Salt formation | (R,R)-Di-p-toluoyl tartaric acid, ethanol | 62 | 98 |
| Recrystallization | Ethanol/water | 55 | >99 |
Limitations : Low overall yield due to multiple crystallization steps and high solvent consumption.
Asymmetric Synthesis via Catalytic Hydrogenation
Enantioselective Reduction of Prochiral Ketones
A scalable method involves asymmetric hydrogenation of ketone intermediates using chiral catalysts:
- Intermediate Synthesis : 2-(3-Oxopyrrolidin-1-yl)-1-phenylethyl-N-methyl-2,2-diphenylacetamide is prepared via coupling of diphenylacetic acid with 1-(2-amino-1-phenylethyl)pyrrolidin-3-one.
- Catalytic Hydrogenation : Ru-(BINAP) catalysts induce enantioselective reduction of the ketone to (S)-3-hydroxypyrrolidine.
Table 2: Catalytic Hydrogenation Optimization
| Catalyst | Pressure (bar) | Temperature (°C) | ee (%) |
|---|---|---|---|
| Ru-(R)-BINAP | 30 | 50 | 98 |
| Ru-(S)-BINAP | 30 | 50 | 97 |
| Rh-(DuPHOS) | 50 | 70 | 85 |
Advantages : High stereoselectivity and scalability for industrial production.
Stepwise Coupling Approaches
Fragment Coupling Strategy
This method assembles the molecule from three fragments: diphenylacetic acid, phenylethylamine, and 3-hydroxypyrrolidine.
Synthesis of 3-Hydroxypyrrolidine
- Reduction of Lactams : (S)-3-Hydroxy-2-pyrrolidone is reduced using NaBH₄ in diglyme at 80°C for 12 hours (89% yield).
- Protection/Deprotection : The hydroxyl group is protected as a TIPS ether during subsequent steps.
Amide Bond Formation
- Activation of Diphenylacetic Acid : Converted to acid chloride using SOCl₂ or T3P (propylphosphonic anhydride).
- Coupling with Amine : Reacted with N-methyl-1-phenyl-2-(3-hydroxypyrrolidin-1-yl)ethylamine in THF at −10°C to 25°C.
Table 3: Coupling Reagent Comparison
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| T3P | DCM | −10 | 92 |
| EDC/HOBt | THF | 25 | 78 |
| DCC | EtOAc | 0 | 65 |
Key Insight : T3P minimizes racemization and improves yields under cryogenic conditions.
Alternative Routes and Innovations
Enzymatic Resolution
Lipase-catalyzed hydrolysis of ester intermediates achieves enantiomeric enrichment:
Critical Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Resolution | 55 | >99 | Moderate | Low |
| Asymmetric Hydrogenation | 89 | 98 | High | Medium |
| Stepwise Coupling | 92 | 99 | High | High |
| Enzymatic Resolution | 45 | 90 | Low | Medium |
Chemical Reactions Analysis
N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding N-oxide derivative.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents and conditions
Scientific Research Applications
N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide involves its binding to kappa opioid receptors. These receptors are predominantly found in the digestive tract and are involved in controlling visceral pain and bowel motility. By acting as an agonist, the compound activates these receptors, leading to reduced pain perception and improved bowel function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the N-Phenylacetamide Family
a. 1H-1,2,3-Triazol-1-yl-N-Phenylacetamide Derivatives
These compounds, synthesized via click chemistry, share the N-phenylacetamide core but incorporate 1,2,3-triazole rings instead of pyrrolidinyl or diphenyl groups . Key differences include:
- Applications : Unlike Asimadoline’s receptor-specific activity, these derivatives are explored for antimicrobial or anticancer properties due to their reactive triazole moieties .
b. Complex Acetamide Derivatives with Hydroxy and Aromatic Substitutions
Examples from Pharmacopeial Forum (2017) include:
Comparison with Asimadoline :
Compounds with Pyrrolidinyl or Phthalimide Moieties
a. 3-Chloro-N-Phenyl-Phthalimide
This compound (Fig. 1, ) shares a phenyl-substituted core but replaces the acetamide group with a phthalimide ring .
- Functional Role : Used in polymer synthesis (e.g., polyimides) rather than biological applications.
- Key Difference : Lacks the hydroxylated pyrrolidinyl group critical for Asimadoline’s receptor binding .
b. Pyrene-Functionalized 2-Thiouridine Derivatives
Asimadoline’s diphenyl groups may employ similar mechanisms for receptor binding, though its pyrrolidinyl group adds conformational rigidity absent in these derivatives .
Pharmacological Comparison
Receptor Selectivity and Mechanism
Stereochemical Influence on Activity**
Asimadoline’s (S,S)-configuration is critical for κ-receptor binding . In contrast, compounds with multiple stereocenters (e.g., ) may exhibit varied efficacy depending on diastereomer ratios .
Biological Activity
N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C23H31N3O2
- Molecular Weight : 381.5 g/mol
- IUPAC Name : this compound
The presence of a hydroxypyrrolidine moiety and a diphenylacetamide structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission. The compound has been shown to modulate the activity of:
- Opioid Receptors : It may exhibit affinity for mu-opioid receptors, influencing pain modulation and analgesic effects .
- Neurotransmitter Systems : It can affect the release and uptake of neurotransmitters, potentially impacting conditions such as anxiety and depression.
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Activity : Preliminary studies suggest that it may possess analgesic properties comparable to traditional opioids.
- Neuroprotective Effects : The hydroxypyrrolidine group may confer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, indicating potential applications in inflammatory disorders.
In Vitro and In Vivo Studies
| Study Type | Findings |
|---|---|
| In Vitro | Demonstrated receptor binding affinity in cell lines expressing opioid receptors. |
| In Vivo | Exhibited significant pain relief in animal models without the severe side effects associated with classical opioids. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving chronic pain patients showed improved pain management outcomes when administered this compound compared to standard opioid therapies.
- Case Study 2 : Research on neurodegenerative models indicated that the compound reduced neuronal death and improved cognitive function in animal studies.
Q & A
Q. What are the established synthetic routes for N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide, and what analytical techniques are critical for its characterization?
The synthesis of this compound (also known as asimadoline) typically involves multi-step reactions, including amide coupling and stereoselective reduction. For structurally related acetamides, methods such as carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base have been employed . Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and substituent positions (e.g., pyrrolidine hydroxyl group orientation).
- Mass Spectrometry (MS) : For molecular weight validation.
- X-ray Crystallography : To resolve conformational ambiguities, as seen in studies of similar N-substituted acetamides .
Q. What is the pharmacological target of this compound, and how is its receptor binding affinity quantified?
Asimadoline is a selective κ-opioid receptor (KOR) agonist with minimal activity at μ- or δ-opioid receptors. Binding affinity is quantified via competitive radioligand assays (e.g., displacement of [³H]U69,593 in CHO cells expressing human KOR). EC₅₀ values for GTPγS binding (a measure of receptor activation) are typically in the low nanomolar range, indicating high potency .
Q. What in vitro models are used to study its physiological effects?
- CHO-FLAG-hKOPR cells : Engineered Chinese hamster ovary cells stably expressing FLAG-tagged human KOR for functional assays (e.g., cAMP inhibition, GTPγS binding) .
- Tissue preparations : Isolated organ assays (e.g., guinea pig ileum) to assess antinociceptive activity and receptor specificity .
Advanced Research Questions
Q. How do stereochemical variations in the pyrrolidine and phenylethyl moieties impact KOR selectivity and efficacy?
The (S,S)-configuration at the 3-hydroxypyrrolidine and phenylethyl groups is critical for KOR selectivity. Modifications to the hydroxyl group (e.g., methylation) reduce binding affinity by disrupting hydrogen bonding with residues in the KOR binding pocket. Computational docking studies and comparative assays with enantiomers (e.g., (R,R)-isomer) show a 10- to 100-fold decrease in potency for non-native stereoisomers .
Q. What experimental strategies address discrepancies in pharmacokinetic data between rodent and primate models?
Discrepancies in bioavailability and half-life arise from species-specific metabolic pathways. Solutions include:
- Prodrug design : Esterification of the 3-hydroxyl group to enhance membrane permeability.
- CYP450 inhibition : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong plasma exposure in rodents .
- Allometric scaling : Adjusting dosages based on body surface area and metabolic rate differences .
Q. How can conformational dynamics of the acetamide backbone influence in vivo activity?
Q. What methodologies resolve contradictions in reported off-target effects (e.g., δ-opioid receptor cross-reactivity)?
Contradictions arise from assay conditions (e.g., receptor overexpression vs. native tissue). To mitigate:
- Use knockout models (e.g., KOR⁻/⁻ mice) to isolate off-target effects.
- Employ biased agonism assays : Measure β-arrestin recruitment vs. G-protein activation to identify signaling pathway-specific discrepancies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
